3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with phenyl isothiocyanate under basic conditions to form the intermediate, which is then cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Materials Science: It is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: The compound’s interactions with biological macromolecules are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 3-methyl-5-(thiophen-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
- 3-phenyl-5-(furan-2-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
3-phenyl-2-sulfanylidene-5-thiophen-2-yl-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS3/c19-15-13-11(12-7-4-8-21-12)9-22-14(13)17-16(20)18(15)10-5-2-1-3-6-10/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGZFTYZRQKKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)SC=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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